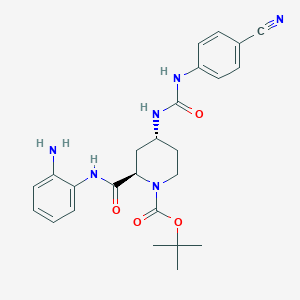
1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . The Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic synthesis are some of the advanced methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . The specific molecular targets and pathways involved depend on the particular application and context of use .
Comparison with Similar Compounds
1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride can be compared with other similar compounds, such as:
1-N-Boc-4-(azetidin-3-yl)piperazine: This compound has a similar structure but includes a Boc protecting group.
1-(3-Azetidinyl)piperidine dihydrochloride: This compound has a similar azetidine and piperidine structure.
Pyridinylpiperazines: These compounds contain a pyridine linked to a piperazine ring.
The uniqueness of this compound lies in its specific acetyl and azetidinyl substitutions, which confer distinct chemical and biological properties .
Properties
CAS No. |
178312-01-1 |
|---|---|
Molecular Formula |
C9H19Cl2N3O |
Molecular Weight |
256.17 g/mol |
IUPAC Name |
1-[4-(azetidin-3-yl)piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C9H17N3O.2ClH/c1-8(13)11-2-4-12(5-3-11)9-6-10-7-9;;/h9-10H,2-7H2,1H3;2*1H |
InChI Key |
TXCRMAIIQCCZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


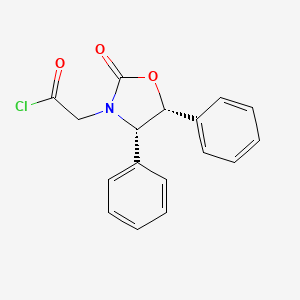
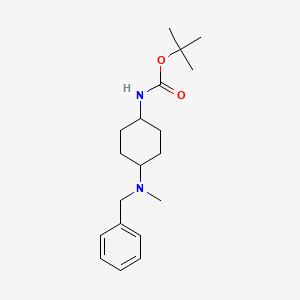

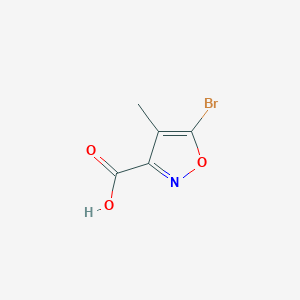

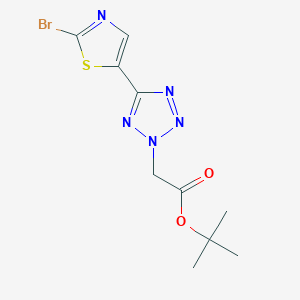
![n-Tricyclo[3.3.1.0~3,7~]non-3-ylthiourea](/img/structure/B8456370.png)



![3-(4-Chlorophenyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8456398.png)
![Phenyl[4-phenyl-8-(trifluoromethyl)quinolin-3-yl]methanone](/img/structure/B8456401.png)

